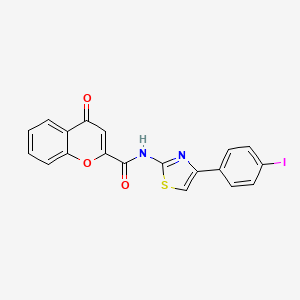
N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, also known as ITC-1, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of chromene derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been found to inhibit the replication of the HIV virus and the growth of bacteria, making it a potential candidate for the development of antiviral and antibacterial drugs.
Mécanisme D'action
The mechanism of action of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth and replication. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of cancer cells by arresting the cell cycle at various stages. Additionally, this compound has been found to inhibit the expression of various cytokines and chemokines, which are involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide in lab experiments is its broad range of biological activities, which makes it a potential candidate for various applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide. One potential direction is the development of this compound derivatives with improved biological activities and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer treatment, antiviral and antibacterial drug development, and inflammation and immune response modulation.
Méthodes De Synthèse
The synthesis of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves the reaction of 4-iodobenzaldehyde with thiosemicarbazide to form 4-(4-iodophenyl)thiazol-2-yl)-hydrazinecarbothioamide. This intermediate is then reacted with 4-hydroxycoumarin in the presence of acetic anhydride to form this compound.
Propriétés
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11IN2O3S/c20-12-7-5-11(6-8-12)14-10-26-19(21-14)22-18(24)17-9-15(23)13-3-1-2-4-16(13)25-17/h1-10H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGIAHSRBFERHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


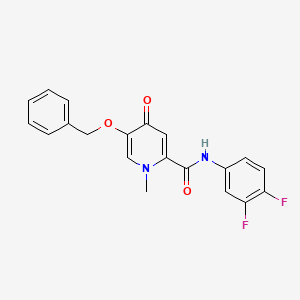
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2719314.png)

![6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2719317.png)
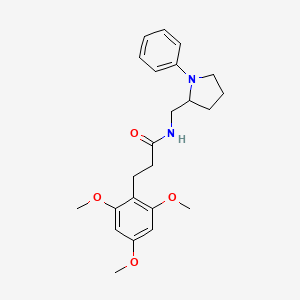


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2719322.png)
![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)
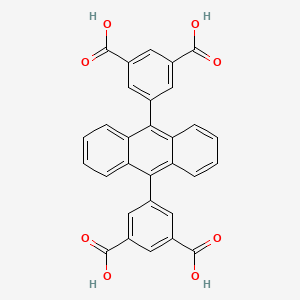
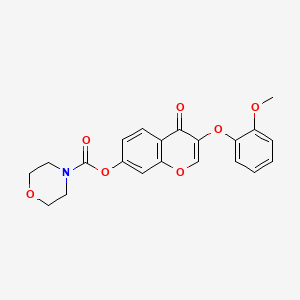
![4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2719327.png)
